Methanone, (2,4-dichlorophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate
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Overview
Description
Methanone, (2,4-dichlorophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate is a complex organic compound with a unique structure It consists of a methanone group attached to a 2,4-dichlorophenyl ring and a 4-(beta-D-xylopyranosyloxy)phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,4-dichlorophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate typically involves multiple steps. The process begins with the preparation of the 2,4-dichlorophenyl and 4-(beta-D-xylopyranosyloxy)phenyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents is also common to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,4-dichlorophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Methanone, (2,4-dichlorophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (2,4-dichlorophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methanone, (2,4-dichlorophenyl)(4-hydroxyphenyl)-: Similar structure but lacks the beta-D-xylopyranosyloxy group.
Methanone, (2,4-dichlorophenyl)(4-methoxyphenyl)-: Contains a methoxy group instead of the beta-D-xylopyranosyloxy group.
Uniqueness
Methanone, (2,4-dichlorophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate is unique due to the presence of the beta-D-xylopyranosyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
83354-96-5 |
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Molecular Formula |
C18H16Cl2O6 |
Molecular Weight |
399.2 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H16Cl2O6/c19-10-3-6-12(13(20)7-10)15(22)9-1-4-11(5-2-9)26-18-17(24)16(23)14(21)8-25-18/h1-7,14,16-18,21,23-24H,8H2/t14-,16+,17-,18+/m1/s1 |
InChI Key |
CJXJJGDRQVUNSQ-SPUZQDLCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl)O)O)O |
Origin of Product |
United States |
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